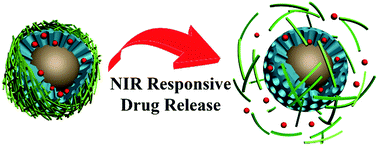Near-infrared light triggered drug release from mesoporous silica nanoparticles
Journal of Materials Chemistry B Pub Date: 2018-07-25 DOI: 10.1039/C8TB01548A
Abstract
Stimuli triggered drug delivery systems enable controlled release of drugs at the optimal space and time, thus achieving optimal therapeutic effects. As one of the most important stimuli used in bioapplications, near-infrared (NIR) light possesses unique advantages such as deep tissue penetration with minimum auto-fluorescence & tissue scattering and high biosafety. Mesoporous silica nanoparticles (MSNs) are one of the most studied nanocarriers; apart from having a high surface area and large pore volume for loading of drugs, they can be easily functionalized with inorganic nanomaterials and stimuli responsive polymers or organic switch molecules, creating possibilities for designing complex stimuli triggered drug delivery systems. Considering the high tissue penetration depth of NIR light and the unique mesoporous structure of MSNs, NIR responsive inorganic nanoparticle functionalized MSNs can be further combined with stimuli responsive materials to form smart “nano-devices” for controlled drug delivery toward tumors, and to date much progress has been made. In this article, recent advances in the design of NIR triggered mesoporous silica drug delivery systems are systematically summarized and some outstanding studies are highlighted. We will also discuss the shortcomings, challenges and opportunities in the field.


Recommended Literature
- [1] Spectroscopic properties of GdxLa1−xAlO3 nanocrystals doped with Pr3+ ions†
- [2] Effects of ultrasound on catalytic processes
- [3] Non-equivalent Mn4+ doping into A2NaScF6 (A = K, Rb, Cs) hosts toward short fluorescence lifetime for backlight display application†
- [4] Back cover
- [5] The Institute of Chemistry of Great Britain and Ireland. Proceedings 1904. Part II
- [6] Allergenicity evaluation of five types of commercial food-derived oligopeptide products†
- [7] Fluorescence proximity assay based on a metal–organic framework platform†
- [8] Redox chemistry in the pigment eumelanin as a function of temperature using broadband dielectric spectroscopy†
- [9] Standardized extracts from black bean coats (Phaseolus vulgaris L.) prevent adverse cardiac remodeling in a murine model of non-ischemic cardiomyopathy
- [10] Superior gravimetric CO2 uptake of aqueous deep-eutectic solvent solutions†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 110-12-3
-
N-Allyl-2,2,2-trifluoroacetamide
CAS no.: 383-65-3
-
CAS no.: 87-91-2
-
CAS no.: 2873-29-2
-
CAS no.: 473-15-4
-
3-Acetyl-2,5-dimethylthiophene
CAS no.: 2530-10-1
-
CAS no.: 402-67-5









